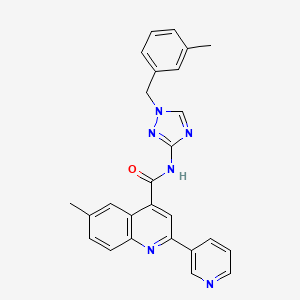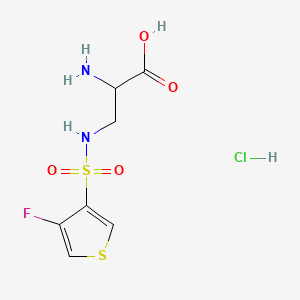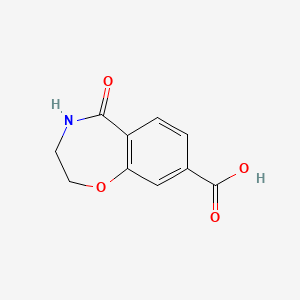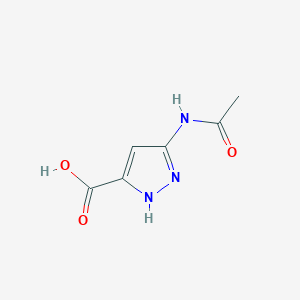![molecular formula C10H8F2N2O2 B13485774 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound with a unique structure that includes a difluoromethyl group attached to a benzodiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the use of difluoromethylation reagents, which can introduce the CF2H group into the desired position on the benzodiazole ring . The reaction conditions often involve the use of transition-metal catalysts to facilitate the selective incorporation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzodiazole derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Applications De Recherche Scientifique
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}acetic acid
- 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid
Uniqueness
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8F2N2O2 |
|---|---|
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
2-[2-(difluoromethyl)benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H8F2N2O2/c11-9(12)10-13-6-3-1-2-4-7(6)14(10)5-8(15)16/h1-4,9H,5H2,(H,15,16) |
Clé InChI |
LCWNQFDYDHISBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)



![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)


![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
